Iothalamate sodium I 125 is classified as a radiopharmaceutical and falls under the category of diagnostic imaging agents. It is specifically used in nuclear medicine for renal imaging and function assessment.
The synthesis of iothalamate sodium I 125 begins with the iodination of iothalamic acid. The process typically involves the following steps:
Iothalamate sodium I 125 has a complex molecular structure characterized by its incorporation of iodine-125 into the iothalamate framework.
Iothalamate sodium I 125 primarily undergoes substitution reactions due to the presence of iodine atoms within its structure. These reactions are facilitated by the electron-rich aromatic ring of iothalamic acid.
The main reagents involved in the synthesis and reactions of iothalamate sodium I 125 include:
The primary product formed from the iodination of iothalamic acid is iothalamate sodium I 125 itself. Minor products may include unreacted iothalamic acid and by-products from oxidation processes.
The mechanism of action for iothalamate sodium I 125 involves its filtration by the kidneys without significant reabsorption or secretion. Upon intravenous administration, it is rapidly filtered by the glomeruli, allowing for accurate measurements of kidney function. The emitted gamma rays from iodine-125 can be detected using imaging equipment such as gamma cameras, facilitating GFR assessment.
The specific gamma ray constant for iodine-125 is approximately 1.43 R/mCi·hr at a distance of 1 cm. The half-life of iodine-125 is about 60 days, which makes it suitable for various diagnostic applications without rapid decay.
Iothalamate sodium I 125 has several critical applications in scientific research and clinical practice:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2